molecular formula C20H23NO4S2 B2817512 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034353-88-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2817512
CAS No.: 2034353-88-1
M. Wt: 405.53
InChI Key: UAMWRAYBBWCRRX-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophen-2-yl moiety linked to a hydroxypropyl chain and a methoxy/methyl-substituted benzenesulfonamide group.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S2/c1-13-9-16(25-4)18(10-14(13)2)27(23,24)21-12-20(3,22)19-11-15-7-5-6-8-17(15)26-19/h5-11,21-22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMWRAYBBWCRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxypropyl Group: This step often involves the use of epoxides or other suitable reagents to introduce the hydroxypropyl moiety.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction can lead to changes in cellular processes, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues with Benzo[b]thiophen Moieties

Compounds such as diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc) and related derivatives (e.g., 5gr, 5gc, 5hr) from Molecules (2014) share the benzo[b]thiophen core but differ in substituents and functional groups (Table 1) .

Key Differences:

  • Functional Groups : The target compound features a sulfonamide group, whereas compounds are malonate esters. The sulfonamide group may enhance hydrogen-bonding capacity compared to esters.
  • Synthesis : The malonate derivatives were synthesized using a Q catalyst at 25°C for 72–96 hours, achieving yields of 75–82% . In contrast, sulfonamide derivatives (e.g., ) often involve nucleophilic substitution or condensation under reflux conditions .
  • Physical Properties : Melting points for malonates range from 92–127°C, influenced by alkyl/aryl ester groups. The target compound’s methoxy and methyl substituents may lower its melting point compared to halogenated analogs.
Table 1: Comparison of Benzo[b]thiophen Derivatives
Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Spectral Features (IR/NMR)
Target Compound Benzo[b]thiophen-sulfonamide 2-methoxy-4,5-dimethyl - - Expected S=O (1150–1300 cm⁻¹), C-O (1250 cm⁻¹)
5fc (Diethyl malonate) Benzo[b]thiophen-malonate Diethyl ester, 6-Cl-benzothiazole 76 113–115 C=O (1700 cm⁻¹), aromatic δ 7.2–8.1 ppm
5hr (Dibenzyl malonate) Benzo[b]thiophen-malonate Dibenzyl ester, 6-Cl-benzothiazole 82 125–127 C=O (1700 cm⁻¹), benzyl CH₂ δ 4.5–5.0 ppm

Sulfonamide-Containing Analogues

Compounds from International Journal of Molecular Sciences (2014), such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]), provide insights into sulfonamide derivatives with triazole rings .

Key Differences:

  • Backbone : The target compound lacks a triazole ring but includes a hydroxypropyl linker, which may enhance solubility compared to rigid triazole systems.
  • Spectral Data : Sulfonamide S=O stretches (observed at 1243–1258 cm⁻¹ in ) overlap with the target’s expected range. However, the hydroxypropyl group introduces O-H stretches (~3200–3600 cm⁻¹), absent in triazole derivatives .
  • Synthesis: compounds were synthesized via reflux in ethanol and NaOH, while the target likely requires sulfonylation of a benzo[b]thiophen precursor.

Electronic and Solubility Considerations

  • Hydroxypropyl Chain: This polar group could improve aqueous solubility relative to non-polar esters (e.g., diethyl/dibenzyl in ) .

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide functional group, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The structural components of this compound, particularly the benzo[b]thiophene moiety and the methoxy-substituted benzene ring, contribute to its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 366.45 g/mol
  • CAS Number : 2034359-45-8

The compound's structure is characterized by the presence of:

  • A benzo[b]thiophene core
  • A hydroxypropyl group
  • A methoxy-substituted benzene ring

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of benzothiophene have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies on related compounds have demonstrated their ability to induce apoptosis and arrest the cell cycle in cancer cells such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameTarget Cell LinesIC50 (μM)Mechanism of Action
Compound B7A431, A5490.02 - 0.08Inhibition of AKT and ERK pathways
N-(2-(1-Benzothiophen-2-yl)-2-hydroxyethyl)-2-(1H-pyrazol-5-yl)acetamideVarious cancer linesNot specifiedAnti-inflammatory effects
N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamideAnticancer activityNot specifiedAntimicrobial properties

Anti-inflammatory Activity

The sulfonamide group in this compound is associated with anti-inflammatory effects. Studies on similar compounds have shown that they can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors involved in inflammatory responses and cancer progression. Preliminary studies suggest that it may modulate signaling pathways critical for cell survival and proliferation, particularly those involving AKT and ERK signaling cascades .

Case Studies

A recent study synthesized several benzothiazole derivatives, including variants structurally similar to this compound. These derivatives were evaluated for their biological activities against various cancer cell lines and showed promising results in inhibiting cell migration and proliferation while promoting apoptosis at specific concentrations .

Q & A

Q. What are the primary synthetic routes for synthesizing this sulfonamide compound?

The compound is synthesized via multi-step reactions, typically involving:

  • Sulfonylation : Reaction of a benzo[b]thiophene-derived alcohol with a substituted benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Nucleophilic substitution : Introduction of the hydroxyl-propyl linker via epoxide ring-opening or amine coupling .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR to verify the sulfonamide linkage, methoxy groups, and benzo[b]thiophene integration. Key signals include sulfonamide NH (~10 ppm) and aromatic protons (6.5–8.5 ppm) .
  • IR : Stretching vibrations for sulfonamide (S=O at ~1350 cm1^{-1}) and hydroxyl groups (broad peak ~3400 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What are the key structural features influencing its reactivity?

  • The sulfonamide group acts as a hydrogen-bond donor/acceptor, enhancing solubility and biological interactions.
  • Methoxy and methyl substituents on the benzene ring modulate electron density, affecting electrophilic substitution patterns.
  • The hydroxypropyl linker introduces stereochemical complexity, requiring chiral resolution techniques for enantiopure synthesis .

Advanced Research Questions

Q. How can computational methods predict electronic properties and stability?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and assess charge distribution. Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost .
  • Thermochemical analysis : Compare calculated vs. experimental bond dissociation energies to validate stability, with average deviations <3 kcal/mol achievable using exact-exchange corrections .

Q. What strategies resolve contradictory bioactivity data in antimicrobial assays?

  • Standardized protocols : Ensure consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC (Minimum Inhibitory Concentration) measurement conditions.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to activity. Evidence from analogous compounds shows methoxy groups enhance membrane penetration .

Q. What statistical methods validate biological activity reproducibility?

  • ANOVA : Test inter-lab variability using triplicate assays.
  • Dose-response curves : Fit data to Hill equations to calculate EC50_{50} with 95% confidence intervals.
  • Outlier detection : Grubbs’ test to exclude anomalous data points .

Advanced Methodological Guidance

Q. Designing SAR studies for enhanced pharmacokinetics :

  • Substituent modifications : Introduce fluorine at the 4-position of the benzene ring to improve metabolic stability (see analog t1/2t_{1/2} increased by 2.3x) .
  • LogP optimization : Balance lipophilicity (target LogP 2.5–3.5) via methyl/ethoxy substitutions to enhance blood-brain barrier penetration .

Q. Mitigating racemization during synthesis :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry at the hydroxypropyl center.
  • Low-temperature quenching : Halt reactions at −20°C to prevent epimerization .

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